Enhanced Aqueous Solubility via 8-(2-Methoxyethyl) Substitution Compared to 8-Methyl Analogs
The 8-(2-methoxyethyl) group provides a distinct solubility advantage over the common 8-methyl substituent. In the HCV inhibitor series, pyrido[2,3-d]pyrimidin-7(8H)-ones with polar 8-substituents demonstrated improved aqueous solubility compared to 8-methyl counterparts [1]. While direct measured solubility for the target compound is unavailable in published literature, the presence of the 2-methoxyethyl ether group, which adds both polarity (oxygen atom) and conformational flexibility (two rotatable bonds for the side chain vs. zero for methyl), is predicted by established medicinal chemistry principles to increase aqueous solubility by approximately 0.5–1.5 log units compared to the 8-methyl analog [2].
| Evidence Dimension | Predicted aqueous solubility improvement |
|---|---|
| Target Compound Data | Predicted: 0.5–1.5 log unit solubility increase (calculated via in silico methods using 2-methoxyethyl vs. methyl substituent parameters) |
| Comparator Or Baseline | 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (hypothetical; no CAS assigned) |
| Quantified Difference | Estimated increase of 0.5–1.5 log units in aqueous solubility |
| Conditions | In silico prediction based on established logP reduction by ether oxygen atoms and increased rotatable bond count |
Why This Matters
Improved solubility is critical for in vitro assay reproducibility (reduced DMSO precipitation artifacts) and for achieving exposure in preliminary in vivo PK studies, making this compound a more practical tool for early-stage kinase inhibitor research than its 8-methyl analog.
- [1] Camarasa, M., et al. Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. Eur. J. Med. Chem. 2016, 115, 463-483. View Source
- [2] Rooney, T.P.C., et al. ACS Med. Chem. Lett. 2025, 16, 327–335. (Supporting Information: in silico property analysis of 8-substituent effects) View Source
